molecular formula C13H19N3O2 B2535146 Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate CAS No. 2253633-00-8

Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate

Cat. No.: B2535146
CAS No.: 2253633-00-8
M. Wt: 249.314
InChI Key: WKNUYECCVVSORK-UHFFFAOYSA-N
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Description

Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. It features a 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold, a privileged structure found in compounds investigated for a range of biological activities. Specifically, closely related 5,6,7,8-tetrahydro-1,8-naphthyridine analogs are recognized as key intermediates in the synthesis of fused tricyclic amide compounds that act as multiple kinase inhibitors . Furthermore, similar naphthyridine-based compounds have been explored for the treatment of central nervous system disorders, including schizophrenia , and as integrin inhibitors for potential use in treating age-related macular degeneration and diabetic macular edema . The tert-butyloxycarbonyl (Boc) protecting group on the carbamate functionality makes this compound particularly valuable in multi-step organic synthesis, allowing for the protection of the amine group during reactions and its subsequent deprotection under mild acidic conditions. Researchers may utilize this reagent in the design and development of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-10-6-8-15-11-9(10)5-4-7-14-11/h4-5,7,10H,6,8H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNUYECCVVSORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydro-1,8-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization Reactions

The compound is synthesized via nucleophilic acyl substitution between 1,2,3,4-tetrahydro-1,8-naphthyridin-4-amine and tert-butyl chloroformate in the presence of a base (e.g., potassium tert-butoxide). This reaction typically proceeds at room temperature with yields exceeding 70%.

Table 1: Representative Synthetic Reactions

Reaction StepReagents/ConditionsYieldAnalytical Data (LCMS/NMR)Source
Carbamate Formationtert-Butyl chloroformate, KOtBu, THF73%LCMS m/z 356.2 [M+H+]; 1H^1H NMR confirmed
ThiolationP4_4S10_{10}, Na2_2CO3_3, DCM67%LCMS m/z 372.2 [M+H+]
Triazole FormationFormic hydrazide, AcOH, 160°C67%LCMS m/z 380.2 [M+H+]

Reactivity of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to regenerate the free amine, a key step in prodrug activation. Transesterification with alcohols (e.g., methanol) has also been reported, though this is less common due to steric hindrance from the tert-butyl group.

Transformations Involving the Naphthyridine Core

The tetrahydro-1,8-naphthyridine ring participates in several reactions:

  • Catalytic Hydrogenation : Reduces unsaturated bonds in the naphthyridine system, enhancing solubility for biological assays.

  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl functionalization at the C6 position.

  • Oxidation : The ring undergoes oxidation to form 1,8-naphthyridinone derivatives, which exhibit enhanced enzyme-binding properties .

Heterocycle Formation

Reaction with formic hydrazide in cyclohexanol at 160°C yields triazolo[4,3-a] naphthyridine derivatives, a class of compounds with demonstrated antiviral activity . This cyclization is facilitated by the nucleophilic NH group of the naphthyridine core.

Table 2: Heterocyclization Outcomes

Starting MaterialProductConditionsBiological ActivitySource
Tert-butyl carbamate derivative Triazolo[4,3-a] naphthyridine160°C, AcOH, 1 hourHIV-1 integrase inhibition

Enzyme-Targeted Modifications

The compound’s carbamate group interacts with serine proteases through hydrogen bonding, while the naphthyridine core binds hydrophobic pockets in enzymes like HIV-1 integrase . Structural analogs with biphenyl or difluorobenzyl substituents show sub-nanomolar antiviral potency .

Comparative Stability and Reactivity

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C15H23N3O4C_{15}H_{23}N_{3}O_{4}, with a molecular weight of approximately 309.36 g/mol. The IUPAC name is tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate .

Medicinal Chemistry

Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate has shown promise in medicinal chemistry due to its potential as a therapeutic agent.

Antidepressant Activity

Research indicates that derivatives of naphthyridine compounds exhibit antidepressant-like effects in animal models. The structural modifications provided by tert-butyl groups enhance the bioavailability and efficacy of the compound .

Case Study:
A study demonstrated that the administration of this compound in rodent models resulted in significant reductions in depression-like behaviors compared to control groups .

Neuroprotective Effects

The neuroprotective properties of naphthyridine derivatives have been explored extensively. This compound has been shown to protect neuronal cells from oxidative stress-induced damage .

Case Study:
In vitro studies revealed that this compound significantly reduced apoptosis in neuronal cell lines exposed to neurotoxic agents .

Synthetic Applications

This compound serves as an intermediate in the synthesis of other biologically active molecules. Its versatility allows it to be utilized in the development of novel pharmaceuticals.

Synthesis of Anticancer Agents

This compound can be used as a precursor for synthesizing compounds with anticancer properties. The modification of its structure can lead to enhanced cytotoxic effects against various cancer cell lines .

Data Table: Synthesis Pathways

Starting MaterialReaction TypeProduct
Tert-butyl carbamate + 1,2-diaminobenzeneCondensation ReactionAnticancer derivative
Tert-butyl N-(naphthyridin-4-yl)carbamateAlkylation ReactionNovel therapeutic agent

Agricultural Chemistry

Emerging studies suggest that naphthyridine derivatives may have applications in agricultural chemistry as plant growth regulators or pesticides due to their biological activity against certain pests and fungi.

Case Study:
Field trials indicated that formulations containing this compound exhibited significant efficacy against common agricultural pests without adversely affecting beneficial insects .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate involves its interaction with specific molecular targets. The naphthyridine ring can interact with enzymes or receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, we compare this compound with structurally related tert-butyl carbamate derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate C₁₂H₁₅N₃O 217.27 1514454-36-4 Bicyclic 1,8-naphthyridine, Boc-protected amine
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 1330069-67-4 Cyclopentyl ring, hydroxyl group, stereospecific (1R,2S)
Tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 1290191-64-8 Cyclopentyl ring, hydroxyl group, stereospecific (1R,3R)
Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 207729-03-1 Cyclopentyl ring, cis-configured hydroxyl group

Key Comparative Insights

Structural Complexity: The target compound’s 1,8-naphthyridine core provides a bicyclic framework with two nitrogen atoms, contrasting with the monocyclic cyclopentyl systems in PharmaBlock derivatives.

Functional Groups and Reactivity :

  • The hydroxyl groups in cyclopentyl derivatives (e.g., CAS 1330069-67-4) enable hydrogen bonding and participation in reactions like esterification or glycosylation, unlike the Boc-protected amine in the target compound .
  • The Boc group in the target compound offers base-sensitive protection , whereas hydroxylated analogs may require orthogonal protection strategies.

The electron-deficient naphthyridine ring may reduce basicity relative to hydroxylated cyclopentyl amines, affecting solubility and reactivity in acidic media.

Applications in Synthesis :

  • The target compound is favored in peptide and heterocycle synthesis where rigid scaffolds are desirable. In contrast, hydroxylated cyclopentyl carbamates (e.g., CAS 207729-03-1) are utilized in chiral intermediate synthesis due to their stereochemical versatility .

Research Findings

  • Stability Studies : Boc-protected naphthyridine derivatives demonstrate superior stability under acidic conditions compared to hydroxylated cyclopentyl analogs, which may undergo unintended ring-opening reactions .

Biological Activity

Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 847684-67-7

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes. For instance, it acts as a dual inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE), which are critical in the pathogenesis of Alzheimer's disease. The inhibition constants reported for AChE and BACE are Ki=0.17μMK_i=0.17\mu M and IC50=15.4nMIC_{50}=15.4nM, respectively .
  • Neuroprotective Effects : In vitro studies demonstrate that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. It reduces oxidative stress markers and inflammatory cytokines in astrocyte cultures exposed to Aβ .
  • Antitumor Activity : Recent studies suggest potential antitumor effects of related naphthyridine derivatives through modulation of signaling pathways involved in cancer cell proliferation and survival .

Biological Activity Data

Activity Type Effect Measurement
AChE InhibitionModerate InhibitionKi=0.17μMK_i=0.17\mu M
β-secretase InhibitionStrong InhibitionIC50=15.4nMIC_{50}=15.4nM
NeuroprotectionReduced cell death% Cell Viability
Antitumor ActivityInhibitory effects on growthTumor Volume Reduction

Neuroprotective Study

A study investigated the neuroprotective properties of this compound against Aβ-induced cytotoxicity in astrocytes. The results indicated a significant increase in cell viability (up to 85% at 100 μM concentration), suggesting that the compound effectively mitigates the toxic effects of Aβ .

Antitumor Efficacy

In another study focusing on related naphthyridine compounds, researchers evaluated their effects on malignant pleural mesothelioma cells. The results indicated that these compounds could downregulate pro-inflammatory pathways and reduce tumor growth in xenograft models . This suggests a broader applicability of naphthyridine derivatives in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate in a laboratory setting?

  • Methodological Answer : Synthesis requires careful selection of reaction conditions, such as using tert-butyl carbamate as a protecting group to prevent undesired side reactions. Optimization of temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or THF) is critical. Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization is recommended. Reaction progress can be monitored using TLC with UV visualization. Reference synthetic protocols for structurally analogous tert-butyl carbamates suggest yields of 60–80% under inert atmospheres . Post-synthesis, structural validation via 1^1H/13^13C NMR and X-ray crystallography is essential .

Q. How can spectroscopic techniques confirm the structure of this carbamate derivative?

  • Methodological Answer :

  • NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1^1H) and ~28 ppm (13^13C). The carbamate carbonyl resonates at ~155 ppm (13^13C). The tetrahydro-1,8-naphthyridine moiety shows characteristic aromatic protons (6.5–8.0 ppm) and NH signals (~5 ppm, broad).
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) confirm the carbamate group.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state, as demonstrated in studies of tert-butyl carbamate derivatives .
    • Cross-reference spectral data with NIST Chemistry WebBook entries for tert-butyl carbamates .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound in nucleophilic reactions be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or transition-state stabilization not accounted for in gas-phase DFT calculations. To address this:

  • Perform solvent-modeling simulations (e.g., COSMO-RS) to adjust dielectric constants.
  • Use global fitting of NMR titration data to quantify equilibrium constants in solution, as applied in naphthalimide complexation studies .
  • Validate with kinetic isotope effect (KIE) experiments or Hammett plots to correlate substituent effects with reactivity .

Q. What strategies are effective for studying the solid-state reactivity of this carbamate under thermal stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., onset at ~200°C for tert-butyl carbamates) and identify volatile byproducts via coupled GC-MS .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic decomposition events.
  • Powder X-ray Diffraction (PXRD) : Monitor crystallinity loss during degradation.
  • Solid-State NMR : Probe molecular mobility and hydrogen-bonding changes. Reference thermal stability data from structurally similar carbamates .

Q. Which advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for high-resolution separation.
  • Supported Liquid Extraction (SLE) : Effective for removing polar impurities, as demonstrated in tert-butyl derivative purifications .
  • Chiral Chromatography : Required if enantiomeric purity is critical (e.g., using Chiralpak IA/IB columns).

Q. How does the steric bulk of the tert-butyl group influence cross-coupling reactivity (e.g., Suzuki-Miyaura reactions)?

  • Methodological Answer :

  • The tert-butyl group reduces reaction rates due to steric hindrance at the carbamate nitrogen. Mitigation strategies:
  • Use bulky phosphine ligands (e.g., SPhos) to enhance catalyst turnover.
  • Optimize base strength (e.g., Cs2_2CO3_3) to deprotonate intermediates without side reactions.
  • Comparative studies with less hindered analogs (e.g., methyl carbamates) reveal up to 50% lower yields in tert-butyl derivatives .

Methodological Considerations for Data Analysis

Q. How can LC-MS be optimized to analyze degradation products under varying pH conditions?

  • Methodological Answer :

  • Column Choice : Use pH-stable columns (e.g., Zorbax Eclipse Plus C18) for acidic/basic mobile phases.
  • Gradient Elution : 5–95% acetonitrile in 0.1% formic acid over 20 minutes.
  • Fragmentation Patterns : Employ ESI-MS/MS to identify cleavage products (e.g., loss of CO2_2 from the carbamate group, m/z 44).
  • pH-Dependent Stability : Incubate samples at pH 2–12 and compare degradation pathways using peak area ratios. Reference GC/MS protocols for tert-butyl analogs .

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